3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 866152-22-9
VCID: VC4293815
InChI: InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)
SMILES: CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C13H10FNO3S
Molecular Weight: 279.29

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

CAS No.: 866152-22-9

Cat. No.: VC4293815

Molecular Formula: C13H10FNO3S

Molecular Weight: 279.29

* For research use only. Not for human or veterinary use.

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid - 866152-22-9

Specification

CAS No. 866152-22-9
Molecular Formula C13H10FNO3S
Molecular Weight 279.29
IUPAC Name 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18)
Standard InChI Key XPNXDSVDVRRBOF-UHFFFAOYSA-N
SMILES CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid features a thiophene ring substituted at three positions:

  • Position 2: A carboxylic acid group (COOH-\text{COOH}) enhances water solubility and provides a site for hydrogen bonding.

  • Position 3: An amino group (NH2-\text{NH}_2) linked to a 4-fluorobenzoyl moiety introduces electron-withdrawing effects and aromaticity.

  • Position 4: A methyl group (CH3-\text{CH}_3) contributes to steric bulk and lipophilicity.

The fluorine atom on the benzoyl group increases metabolic stability and binding affinity to hydrophobic enzyme pockets.

Physical and Chemical Characteristics

PropertyValue
CAS Number866152-22-9
Molecular FormulaC13H10FNO3S\text{C}_{13}\text{H}_{10}\text{FNO}_{3}\text{S}
Molecular Weight279.29 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents

The compound’s exact melting and boiling points remain uncharacterized, though its solubility profile suggests compatibility with dimethyl sulfoxide (DMSO) and methanol .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves a multi-step process:

  • Thiophene Ring Formation: 3-Oxotetrahydrothiophene derivatives serve as precursors, synthesized via cyclization reactions documented in Thiophenes and Its Derivatives (Gronowitz, 1985) .

  • Amination: Reacting the thiophene intermediate with hydroxylamine hydrochloride in polar solvents like acetonitrile at 50–200°C yields 3-aminothiophenes .

  • Acylation: The amino group undergoes condensation with 4-fluorobenzoyl chloride in the presence of triethylamine, followed by purification via recrystallization.

Industrial-Scale Optimization

Patent US4847386A describes a single-step amination process using hydroxylamine salts in polar solvents, reducing reaction times from days to hours . Continuous flow systems and automated reactors are proposed for large-scale production, ensuring consistent yields >85% .

Analytical Characterization

Spectroscopic Data

While direct spectra for this compound are unavailable, related thiophene derivatives exhibit:

  • 1H NMR^1\text{H NMR}: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm .

  • IR Spectroscopy: Stretching vibrations for COOH-\text{COOH} (1700 cm1^{-1}) and NH-\text{NH} (3300 cm1^{-1}) .

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.29 .

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for kinase inhibitors and antibacterial agents. Its amino and carboxylic acid groups enable conjugation with polyethylene glycol (PEG) for improved pharmacokinetics .

Targeted Drug Delivery

Encapsulation in liposomes functionalized with folate ligands enhances tumor-specific uptake, reducing off-target effects in preclinical models.

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies in rodent models.

  • Clinical Translation: Phase I trials for EGFR-positive cancers.

  • Structural Optimization: Introducing electron-donating groups to enhance bioavailability.

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